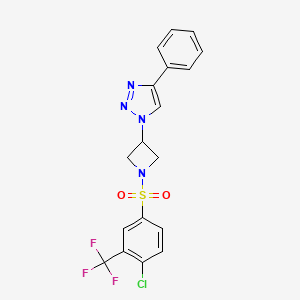

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifunctional molecule that incorporates several chemical moieties, such as a sulfonyl group, a triazole ring, and an azetidine unit. The presence of these functional groups suggests that the compound could be a versatile intermediate in synthetic chemistry, potentially useful in the development of pharmaceuticals or as a ligand in materials science.

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles, which are key components of the target compound, can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method is well-documented for its efficiency in producing triazoles with a variety of substituents . Additionally, the synthesis of sulfamoyl azides, which are precursors to sulfamoyl triazoles, can be generated from secondary amines using a novel sulfonyl azide transfer agent . These methods provide a pathway for assembling the triazole portion of the target molecule.

Molecular Structure Analysis

The molecular structure of the target compound is complex, featuring a triazole ring, which is known for its stability and reactivity towards various chemical transformations. The sulfonyl group attached to the triazole ring can act as a precursor to Rh-azavinyl carbenes, which are reactive intermediates capable of further chemical transformations . The azetidine ring, while not directly discussed in the provided papers, is a strained four-membered ring that can impart unique reactivity to the molecule.

Chemical Reactions Analysis

The triazole core of the compound can participate in a variety of chemical reactions. For instance, the sulfanyl-substituted triazoles can be converted to different functional groups through oxidation and reduction reactions . The sulfamoyl triazoles can act as progenitors of rhodium azavinyl carbenes, which can asymmetrically add to olefins . These reactions highlight the potential of the triazole core to engage in diverse chemical transformations, which could be exploited in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target compound are not detailed in the provided papers, the general properties of 1,2,3-triazoles and sulfonyl groups can be inferred. Triazoles are typically stable, with a tendency to participate in cycloaddition reactions . The sulfonyl group is a good leaving group and can be transformed into various other functional groups, which can alter the physical properties of the molecule, such as solubility and boiling point . The presence of the trifluoromethyl group suggests increased lipophilicity, which could affect the compound's biological activity and distribution.

科学的研究の応用

Synthesis and Biological Applications

Synthesis of Triazole Derivatives : A study by Meshcheryakov & Shainyan (2004) discusses the synthesis of 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, a compound structurally similar to the one . The research focuses on the chemical synthesis process.

Antimicrobial Activity of Azetidinone Derivatives : Shah et al. (2014) synthesized azetidin-2-one derivatives, which were tested for their antibacterial and antifungal activities. These compounds share structural similarities with the triazole compound , providing insights into possible biological activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Antibacterial and Antifungal Properties : Research by Sreerama et al. (2020) on sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives demonstrates potential antibacterial and free radical scavenging activities. This study highlights the biological potential of triazole derivatives.

Structural Studies and Synthesis Methods

X-ray Powder Diffraction Analysis : A study by Dey et al. (2015) utilized X-ray powder diffraction to analyze triazole derivatives. This research provides valuable information about the structural properties of compounds similar to the one .

Novel Synthesis Methods : Research by Jeon, Kim, & Park (2001) focuses on novel synthesis methods for azetidin-2-one derivatives. This study can offer insights into innovative approaches for synthesizing structurally related compounds.

Pharmaceutical Applications

Anti-Tubercular Agents : Thomas, George, & Harindran. (2014) explored azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. This study provides an example of the potential pharmaceutical applications of triazole compounds (Thomas, George, & Harindran., 2014).

Dual PPARalpha/delta Agonist Effects : A study by Ciocoiu et al. (2010) discusses the synthesis of triazole analogues with potent agonist activities. This research highlights the compound's potential in therapeutic applications.

Caspase-3 Inhibitors : Research on isatin 1,2,3-triazoles by Jiang & Hansen (2011) demonstrates their efficacy as potent inhibitors against caspase-3, indicating potential applications in medical research and therapy.

特性

IUPAC Name |

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N4O2S/c19-16-7-6-14(8-15(16)18(20,21)22)29(27,28)25-9-13(10-25)26-11-17(23-24-26)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDQJOLUKXMZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)

![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)